molecular formula C4H11ClN2O2S B2366751 1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride CAS No. 2243505-92-0

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride

Cat. No.: B2366751
CAS No.: 2243505-92-0
M. Wt: 186.65
InChI Key: ZOSJUUUWRIIYMU-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazepane 1,1-dioxide;hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the sultam family, which are cyclic sulfonamides known for their diverse biological activities. The presence of both sulfur and nitrogen in the ring imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-thiadiazepane 1,1-dioxide can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. The optimized protocol in MACOS allows for the preparation of a library of 1,2,5-thiadiazepane 1,1-dioxides with overall yields between 50% and 80% and over 90% purity determined by proton nuclear magnetic resonance (1H-NMR) spectroscopy .

Industrial Production Methods

For industrial-scale production, the MACOS protocol can be scaled out using a multicapillary flow reactor. This approach enables the production of 1,2,5-thiadiazepane 1,1-dioxide on a 100- to 300-mg scale, making it suitable for high-throughput screening and large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atoms can be reduced to form amines.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazepane derivatives.

Scientific Research Applications

1,2,5-Thiadiazepane 1,1-dioxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazole: A smaller ring structure with similar sulfur and nitrogen atoms.

    1,2,5-Thiadiazine: Another heterocyclic compound with a six-membered ring containing sulfur and nitrogen.

    Sultams: A broader class of cyclic sulfonamides with varying ring sizes and substituents.

Uniqueness

1,2,5-Thiadiazepane 1,1-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,2,5-thiadiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c7-9(8)4-3-5-1-2-6-9;/h5-6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSJUUUWRIIYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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